molecular formula C11H16N2 B2511460 3-Phenylpiperidin-3-amine CAS No. 1236302-98-9

3-Phenylpiperidin-3-amine

Cat. No.: B2511460
CAS No.: 1236302-98-9
M. Wt: 176.263
InChI Key: LYSFIDBNYMKEQT-UHFFFAOYSA-N
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Description

3-Phenylpiperidin-3-amine is a chemical compound with the molecular formula C11H16N2 and an average mass of 176.26 g/mol . It belongs to the class of aminopiperidines, which are structures of significant interest in medicinal chemistry and drug discovery due to their versatility as building blocks and their presence in biologically active molecules . As a scaffold, aminopiperidine derivatives are frequently explored in pharmaceutical research. For instance, various aminopiperidine sulfonamide derivatives have been reported as N-type calcium channel antagonists, and the structural motif is also investigated in the development of novel antibacterial agents . The 3-phenylpiperidine core structure, to which this compound is related, is a cyclized phenethylamine . While the specific pharmacology of this compound itself has not been extensively detailed in the available literature, its structural features make it a valuable intermediate for synthesizing more complex target molecules and for probing biological mechanisms in a research setting . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSFIDBNYMKEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236302-98-9
Record name 3-phenylpiperidin-3-amine
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Contextual Significance of Piperidine Scaffolds in Organic Chemistry and Drug Discovery

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the fields of organic chemistry and drug discovery. exlibrisgroup.comarizona.edu Its prevalence is underscored by its presence in the molecular architecture of numerous natural products and a significant number of commercially available drugs. exlibrisgroup.comarizona.edu In fact, piperidine is the most frequently occurring heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). exlibrisgroup.comarizona.edu

The widespread use of the piperidine scaffold can be attributed to several key factors:

Modulation of Physicochemical Properties: The incorporation of a piperidine ring can influence a molecule's solubility, lipophilicity, and polar surface area, properties that are critical for its behavior in biological systems. researchgate.netthieme-connect.com

Enhancement of Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for specific biological targets. researchgate.netthieme-connect.com

Improved Pharmacokinetic Profiles: The presence of a piperidine moiety can positively impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netthieme-connect.com

Versatile Synthetic Handle: From a synthetic standpoint, the piperidine ring offers multiple sites for chemical modification, providing chemists with the flexibility to create diverse libraries of compounds for screening. mdpi.com

The introduction of chirality into the piperidine scaffold further expands its utility, as stereochemistry plays a crucial role in the interaction between a drug and its target. thieme-connect.com Chiral piperidine derivatives are integral to a wide array of pharmaceuticals, including central nervous system (CNS) modulators, anticoagulants, antihistamines, and anticancer agents. exlibrisgroup.comarizona.edu

Overview of 3 Phenylpiperidin 3 Amine As a Strategic Synthetic Target

Strategies for Piperidine Ring Formation with 3-Substitution

Cyclization Reactions

Cyclization reactions represent a fundamental approach to constructing the piperidine ring. These methods can be broadly categorized into intramolecular and intermolecular strategies, each offering distinct advantages in accessing 3-substituted piperidines.

Intramolecular cyclization involves the formation of the piperidine ring from a single linear precursor containing all the necessary atoms. This strategy is widely employed due to its efficiency and potential for stereocontrol.

Radical Cyclization: An intramolecular 5-exo cyclization of 3-(2-methyleneaziridin-1-yl)propyl radicals can generate a bicyclic aziridinylcarbinyl radical. This intermediate subsequently undergoes C-N bond cleavage, leading to a ring-expanded aminyl radical and furnishing substituted 3-methylenepiperidines. figshare.comacs.org

Reductive Cyclization: Diastereoselective reductive cyclization of amino acetals, which can be prepared via the nitro-Mannich reaction, offers another route to substituted piperidines. mdpi.com Additionally, palladium-catalyzed azide (B81097) reductive cyclization of aldehydes provides access to intermediates that can be further modified to yield various analogs. mdpi.com

Carbenium Ion-Induced Cyclization: Ferric chloride can mediate an intramolecular carbenium ion-induced cyclization of N-tethered alkyne-benzyl alkanols. This reaction proceeds in an anti-fashion to produce substituted piperidines with an exocyclic chloro-alkylidene or -arylidene moiety. bohrium.com

Bromoaminocyclization: An enantioselective synthesis of 2-substituted and 3-substituted piperidines can be achieved through a bromoaminocyclization process. buchler-gmbh.com

A variety of other intramolecular cyclization methods have also been developed, including:

Asymmetric synthesis nih.gov

Metal-catalyzed cyclization nih.gov

Intramolecular silyl-Prins reaction nih.gov

Electrophilic cyclization nih.gov

Aza-Michael reaction nih.gov

Hydride transfer/cyclization cascade of 1,3-ene-dienes nih.gov

Cycloisomerization of 1,7-ene-dienes nih.gov

Oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes nih.gov

Intramolecular reductive amination is a powerful two-step process for synthesizing piperidine rings. researchgate.net It involves the condensation of an amine with a carbonyl group within the same molecule to form a cyclic imine or iminium ion, which is then reduced to the corresponding piperidine. researchgate.net This method is particularly useful for creating polyhydroxylated piperidines, also known as iminosugars. researchgate.net

Several reducing agents can be employed for the reduction step, including:

H₂, Pd/C researchgate.net

Hydride reagents like NaBH₄, NaBH₃CN, and NaBH(OAc)₃ researchgate.net

CO/Rh₂(OAc)₄ system researchgate.net

Iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) has also been shown to be effective for preparing piperidines. mdpi.comnih.gov

The nitro-Mannich reaction, or aza-Henry reaction, is a versatile method for synthesizing β-nitroamines, which are precursors to 3-aminopiperidines. core.ac.ukfrontiersin.org This reaction involves the addition of a nitroalkane to an imine. core.ac.ukfrontiersin.org The first stereoselective nitro-Mannich reaction was developed relatively recently, but a variety of reliable methods now exist for producing non-racemic compounds. frontiersin.org

One notable application is the organocatalytic nitro-Mannich reaction to synthesize piperidines, where syn-β-nitroamines can be obtained with high diastereoselectivity and enantioselectivity from nitroalkanes and N-Boc-imines using a chiral thiourea (B124793) catalyst. frontiersin.org Furthermore, a nitro-Mannich/lactamization cascade can be employed to construct piperidinone rings. frontiersin.org This involves the reaction of an aldehyde and an amine to form an imine, which then reacts with a nitroester. The resulting intermediate undergoes lactamization to yield the piperidinone. frontiersin.org

The synthesis of 2-phenyl-6-alkyl-3-aminopiperidines has been achieved through a nitro-Mannich reaction between a nitroketone and phenylmethanimine, followed by a ring-closure condensation. colab.ws

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidines. Multi-enzyme cascades, where several enzymatic reactions are performed sequentially, have been developed for this purpose. researchgate.netscispace.comrsc.orgrsc.orgmanchester.ac.uk

One such cascade utilizes a galactose oxidase (GOase) and an imine reductase (IRED). researchgate.netrsc.orgrsc.org The GOase oxidizes an amino alcohol to an amino aldehyde, which spontaneously cyclizes to a cyclic imine. rsc.org The IRED then reduces the imine to the desired chiral aminopiperidine. rsc.org This one-pot approach has been successfully used to synthesize enantiopure Cbz-protected L-3-aminopiperidine from N-Cbz-protected L-ornithinol. researchgate.netrsc.orgrsc.org

Another de novo enzyme cascade has been developed in whole cells for the diastereoselective and enantioselective conversion of linear keto acids into cyclic amines. scispace.com This four-enzyme, four-step cascade involves a carboxylic acid reduction, a transamination, imine formation, and subsequent imine reduction. scispace.com This system has been used to produce piperidines with high conversions and enantiomeric excess. scispace.com

A chemo-enzymatic dearomatization of pyridines has also been developed for the synthesis of chiral 3- and 3,4-substituted piperidines. nih.gov This method involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov

Ring expansion reactions provide a unique strategy for synthesizing substituted piperidines from smaller ring systems, most notably pyrrolidines. acs.orgrsc.orgnih.govresearchgate.net

A common approach involves the ring expansion of prolinols. nih.gov This method proceeds through an aziridinium (B1262131) intermediate, which is then opened by a nucleophile to yield a C3-substituted piperidine. nih.gov The regioselectivity of the nucleophilic attack is influenced by the substituents on the nitrogen atom and at the C4 position of the starting prolinol. nih.gov A similar strategy utilizes the nucleophilic ring opening of an aziridinium salt derived from chiral building blocks, leading to enantiopure 3-substituted piperidines. acs.org This irreversible dihydropyrrole-tetrahydropyridine ring expansion allows for the introduction of a wide variety of substituents at the 3-position. acs.org

Another ring expansion method involves the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles to form 6,6-dihalo-2-azabicyclo[3.1.0]hexane compounds. rsc.org Reductive amination of the deprotected secondary cyclopropylamines can trigger cyclopropane (B1198618) ring cleavage, providing access to ring-expanded piperidine derivatives. rsc.org

Starting MaterialReagents/ConditionsProductReference
3-(2-methyleneaziridin-1-yl)propyl radicalsIntramolecular 5-exo cyclizationSubstituted 3-methylenepiperidines figshare.com, acs.org
Amino acetalsReductive cyclizationSubstituted piperidines mdpi.com
AldehydesPalladium-catalyzed azide reductive cyclizationPiperidine intermediates mdpi.com
N-tethered alkyne-benzyl alkanolsFerric chlorideSubstituted piperidines with exocyclic chloro-alkylidene/-arylidene moiety bohrium.com
(E)-N-(5-substituted-pent-4-en-1-yl)-4-nitrobenzenesulfonamideBromoaminocyclization2-substituted and 3-substituted piperidines buchler-gmbh.com
ω-amino fatty acidsIron-catalyzed reductive amination with phenylsilanePiperidines mdpi.com, nih.gov
Nitroalkanes and N-Boc-iminesChiral thiourea catalyst (nitro-Mannich reaction)syn-β-nitroamines frontiersin.org
Aldehyde, amine, nitroesterNitro-Mannich/lactamization cascadePiperidinones frontiersin.org
Nitroketone and phenylmethanimineNitro-Mannich reaction and ring-closure condensation2-phenyl-6-alkyl-3-aminopiperidines colab.ws
N-Cbz-protected L-ornithinolGalactose oxidase and imine reductase (enzyme cascade)Cbz-protected L-3-aminopiperidine researchgate.net, rsc.org, rsc.org
Linear keto acidsFour-enzyme cascade in whole cellsChiral piperidines scispace.com
N-substituted tetrahydropyridinesAmine oxidase/ene imine reductase cascadeChiral 3- and 3,4-substituted piperidines nih.gov
ProlinolsRing expansion via aziridinium intermediateC3-substituted piperidines nih.gov
Chiral building blocksAziridinium salt formation and nucleophilic ring openingEnantiopure 3-substituted piperidines acs.org
N-Boc-2,3-dihydro-1H-pyrrolesDihalocarbene, then reductive aminationRing-expanded piperidine derivatives rsc.org
Metal-Catalyzed Cyclization and Amination Reactions in Piperidine Synthesis

Metal-catalyzed reactions are powerful tools for the construction of piperidine rings, offering efficient and selective routes to these important heterocycles. mdpi.com These methods often involve the formation of carbon-nitrogen bonds and can be broadly categorized into cyclization and amination reactions.

Transition metal complexes, by virtue of their ability to activate and selectively functionalize organic substrates, have revolutionized the synthesis of nitrogen-containing heterocycles. mdpi.com Catalysts based on metals like palladium, copper, rhodium, and iron are frequently employed. For instance, intramolecular hydroamination of alkynes, catalyzed by a transition metal, can generate a cyclic enamine in situ. This intermediate can then be activated by the same metal catalyst to react with a nucleophile, leading to the formation of substituted piperidines. nih.gov This tandem strategy allows for the construction of the piperidine ring and the introduction of a functional group in a single pot, avoiding intermediate protection and deprotection steps. nih.gov

Reductive amination of carbonyl compounds represents another key strategy. Iron-catalyzed reductive amination of ketones and aldehydes using ammonia (B1221849) is an attractive method for synthesizing primary amines, which can be precursors to piperidine structures. d-nb.info This approach is notable for its use of an earth-abundant metal and its tolerance of a wide range of functional groups. d-nb.info Similarly, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes provides an effective route to various piperidines. mdpi.com

Recent advancements have also focused on the direct C-H activation and amination of unactivated C(sp³)–H bonds. These methods offer a highly atom-economical approach to piperidine synthesis. recercat.cat For example, palladium-catalyzed intramolecular amination of C(sp³)–H bonds can lead to the formation of the piperidine ring. acs.org

Table 1: Examples of Metal-Catalyzed Reactions in Piperidine Synthesis

Catalyst/ReagentReaction TypeStarting MaterialProductKey Features
Copper CatalystTandem Cyclization/AdditionAminoalkyneCyclic α-AminophosphonateOne-pot synthesis, high regioselectivity. nih.gov
Iron CatalystReductive AminationKetone/Aldehyde and AmmoniaPrimary AmineUtilizes an earth-abundant metal, broad functional group tolerance. d-nb.info
Cobalt(II) CatalystRadical Intramolecular CyclizationLinear Amino-aldehydePiperidineEffective for producing various piperidines. mdpi.com
Palladium(II) AcetateC-H ArylationN-Cbz piperidineC4-Arylated PiperidineDemonstrates regioselectivity for C4 arylation. acs.org
Ruthenium CatalystC-H Mono-arylationPiperidineα-Arylated PiperidineAchieves selective mono-arylation at the α-position. nih.gov

Stereoselective and Asymmetric Synthesis of this compound Analogs

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance.

Chiral Auxiliaries and Catalysis in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com After the desired stereocenter is created, the auxiliary is removed. Pseudoephenamine is a versatile chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which can facilitate purification. nih.gov Davies' chiral auxiliary, (S)-α-methylbenzylamine, can be used to induce asymmetric aza-Michael reactions to produce enantiomerically enriched piperidin-2,4-diones. ucl.ac.uk

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is another powerful strategy. tcichemicals.com For instance, a copper-catalyzed asymmetric dearomative amination of tryptamines has been developed to produce 3a-amino-pyrroloindolines with excellent enantioselectivity. nih.gov While not directly yielding this compound, this methodology demonstrates the potential of asymmetric catalysis in forming chiral amine-containing heterocyclic structures.

Enantioselective Approaches to 3-Aminopiperidines

Several enantioselective methods have been developed for the synthesis of 3-aminopiperidine derivatives. One approach involves the use of enzyme cascades. For example, variants of galactose oxidase and imine reductase have been used to convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine with high enantiopurity. rsc.orgnih.gov This one-pot reaction helps to prevent the racemization of key intermediates. rsc.orgnih.gov

Another strategy involves the asymmetric reduction of a suitable precursor. A novel one-pot asymmetric reduction/lactamization has been reported for the synthesis of (R)- and (S)-3-amino-3,4-dihydro-1H- rsc.orgresearchgate.netnaphthyridin-2-one in high yield and enantiomeric excess. researchgate.net This highlights the potential of asymmetric reduction as a key step in accessing chiral 3-aminopiperidine analogs.

Chiral Resolution Techniques for Piperidine Derivatives

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. tcichemicals.com This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography.

A patent describes a synthesis of (R)-3-phenylpiperidine and (S)-3-phenylpiperidine that employs chiral resolution as the final step to separate the enantiomers. google.com High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for the analytical and preparative separation of chiral piperidine derivatives. For example, racemic 1,3-dimethyl-4-phenylpiperidines have been successfully resolved using commercially available cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.gov

Introduction of Phenyl Moiety

The introduction of the phenyl group at the 3-position of the piperidine ring is a crucial step in the synthesis of this compound.

Arylation Strategies in Piperidine Synthesis

Metal-catalyzed cross-coupling reactions are the most common methods for introducing aryl groups onto the piperidine scaffold. The Buchwald-Hartwig amination and the Ullmann condensation are widely used for N-arylation of piperidines. tandfonline.com However, for C-arylation, particularly at an sp³-hybridized carbon, different strategies are required.

Ruthenium-catalyzed C-H activation offers a direct method for the mono-arylation of piperidines. nih.gov By using a directing group, such as a pyridine (B92270) ring attached to the piperidine nitrogen, it is possible to achieve selective arylation at the α-position. nih.govcolab.ws The use of a bulky substituent on the directing group can be crucial to prevent bis-arylation. nih.gov

Palladium-catalyzed C(sp³)–H arylation has also been investigated. Studies have shown that with certain directing groups, such as an aminoquinoline amide, arylation can be directed to the C4 position of the piperidine ring. acs.org While this doesn't directly yield the 3-phenyl derivative, it demonstrates the principle of directed C-H arylation on the piperidine ring.

A Grignard reaction is another viable method for introducing the phenyl group. A synthetic route to (R)- and (S)-3-phenylpiperidine starts with N-protected 3-piperidone, which undergoes a Grignard reaction with a phenylmagnesium halide. google.com Subsequent elimination of the resulting hydroxyl group, hydrogenation, and deprotection yields 3-phenylpiperidine. google.com

Nucleophilic Substitution Reactions for Phenyl Group Incorporation

The introduction of a phenyl group onto the piperidine ring at the 3-position is a critical step in the synthesis of this compound. Nucleophilic substitution reactions, particularly those catalyzed by transition metals, have proven to be effective for this transformation.

One prominent method involves the rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes. acs.orgorganic-chemistry.orgnih.gov This reaction provides a direct route to 3-arylpiperidines. The process utilizes a rhodium catalyst, such as [Rh(COD)(DPPB)]BF4, to facilitate the cyclization of the aminoalkyl-substituted vinylarene. organic-chemistry.org This method is notable for its anti-Markovnikov selectivity, leading to the desired 3-substituted piperidine rather than the 2-substituted isomer. acs.orgnih.gov The reaction tolerates various substituents on the aryl ring, with electron-donating groups often enhancing the reaction rate and yield. organic-chemistry.org

Another powerful strategy for forging the carbon-phenyl bond is the Suzuki coupling reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of a piperidine-derived boronic acid or ester with an aryl halide, or vice versa. For instance, the synthesis of 2-phenyl-3-aminopyridine, a precursor to 2-phenyl-3-aminopiperidine, has been achieved via a Suzuki coupling between phenylboronic acid and a protected 2-chloro-3-aminopyridine. acs.org The amino group is temporarily protected, for example as an acetamide (B32628) or an imine, to prevent interference with the coupling reaction. acs.org Subsequent deprotection and reduction of the pyridine ring would yield the desired phenylpiperidine structure.

Furthermore, rhodium-catalyzed asymmetric arylation of N-tosylaldimines has been employed for the enantioselective synthesis of chiral 2-arylpiperidines. organic-chemistry.org This method, while demonstrated for the 2-position, highlights the potential of catalytic arylation in constructing substituted piperidines. The development of analogous methods for the 3-position is a continuing area of research.

A summary of exemplary nucleophilic substitution reactions for phenyl group incorporation is presented in the table below.

Reaction TypeCatalyst/ReagentsSubstrate ExampleProduct ExampleKey Features
Intramolecular Hydroamination[Rh(COD)(DPPB)]BF41-(3-aminopropyl)vinylarene3-ArylpiperidineAnti-Markovnikov selectivity
Suzuki CouplingPd(PPh3)4, Na2CO3Phenylboronic acid and N-(2-chloro-pyridin-3-yl)-acetamideN-(2-Phenyl-pyridin-3-yl)-acetamideTolerates protected amino groups

Protecting Group Strategies in this compound Synthesis

The synthesis of this compound and its analogs often necessitates the use of protecting groups to mask reactive functional groups, particularly the amine functionalities, to prevent unwanted side reactions and to direct the regioselectivity of synthetic transformations. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

A commonly employed protecting group for the piperidine nitrogen and/or the 3-amino group is the tert-butoxycarbonyl (Boc) group . The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base. nbinno.com This protecting group is stable under a wide range of non-acidic conditions but can be readily removed with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nbinno.comnih.gov The synthesis of (R)-3-Boc-aminopiperidine is a key step in the preparation of various pharmaceutical agents. nbinno.com The Boc-protected intermediate can then be subjected to further transformations, such as N-alkylation or coupling reactions, before the final deprotection step. nih.gov For example, N-Boc-3-amino-3-phenyl-piperidine has been synthesized and utilized as a building block for more complex molecules. nih.gov

Another frequently used protecting group is the benzyloxycarbonyl (Cbz or Z) group . The Cbz group is introduced using benzyl (B1604629) chloroformate and is known for its stability under both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenation (e.g., using H2 and a palladium catalyst), which is a mild and selective method. scispace.com In the enzymatic synthesis of L-3-aminopiperidine derivatives, N-Cbz-protected amino alcohols have been used as substrates. rsc.orgresearchgate.net The Cbz group's stability allows for enzymatic transformations to proceed without affecting the protected amine. rsc.orgresearchgate.net

A summary of common protecting groups used in the synthesis of this compound and its analogs is provided in the table below.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)2O)Acidic conditions (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions.
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H2/Pd)Stable to both acidic and basic conditions.

Chemical Reactivity and Derivatization of 3 Phenylpiperidin 3 Amine

Transformations at the Amine Moiety

The presence of both primary and secondary amines allows for selective or exhaustive functionalization, depending on the reaction conditions and reagents employed.

Alkylation Reactions yielding Substituted Amines

The nitrogen atoms in 3-Phenylpiperidin-3-amine can act as nucleophiles, readily participating in alkylation reactions. Direct alkylation with alkyl halides is a common method, though it can sometimes lead to overalkylation due to the increasing nucleophilicity of the amine products. masterorganicchemistry.comyoutube.com A more controlled and widely used alternative is reductive amination. masterorganicchemistry.comwikipedia.org

Reductive amination involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.com This method is highly efficient for the mono-alkylation of primary amines and for the alkylation of secondary amines. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comharvard.edu

For this compound, reductive amination can be used to introduce a single alkyl group onto the primary amine at the C-3 position or to alkylate the secondary ring nitrogen. By choosing the appropriate carbonyl compound and reaction conditions, a diverse library of N-substituted derivatives can be synthesized. researchgate.netnih.gov

Table 1: Examples of Alkylation Reactions on Amines This table is for illustrative purposes and shows general transformations applicable to the amine moieties in this compound.

Reaction Type Amine Reactant Reagent(s) Product Type
Reductive Amination Primary Amine Aldehyde/Ketone, NaBH(OAc)₃ Secondary Amine
Reductive Amination Secondary Amine Aldehyde/Ketone, NaBH(OAc)₃ Tertiary Amine

Amidation Reactions and Derivative Formation

The primary amine of this compound can be readily acylated to form amide derivatives. This transformation is typically achieved by reacting the amine with an acylating agent such as an acid chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent.

The synthesis of amides from carboxylic acids often employs coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to facilitate the dehydration process. These methods allow for the formation of a stable amide bond under relatively mild conditions. The resulting N-(3-phenylpiperidin-3-yl)amides are important derivatives, as the amide linkage is a key structural feature in many biologically active molecules.

Formation of N-Oxide Derivatives

Amine N-oxides are compounds containing an N+-O- coordinate covalent bond. They are typically synthesized by the oxidation of tertiary amines. asianpubs.orgwikipedia.org Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.degoogle.comorganic-chemistry.org

In the case of this compound, which contains primary and secondary amines, the formation of a stable N-oxide would typically involve the secondary amine within the piperidine (B6355638) ring. To achieve this, the ring nitrogen must first be converted to a tertiary amine via an alkylation reaction, for example, through reductive amination as described previously. masterorganicchemistry.com The resulting N-alkyl-3-phenylpiperidin-3-amine can then be oxidized to yield the corresponding N-oxide. This transformation introduces a highly polar functional group, which can significantly alter the physicochemical properties of the parent molecule. asianpubs.org

Table 2: General Scheme for N-Oxide Formation

Step Starting Material Reagent(s) Intermediate/Product
1. Alkylation This compound R-CHO, NaBH(OAc)₃ N-Alkyl-3-phenylpiperidin-3-amine

Reactions with Nitrous Acid

The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, would result in different products depending on which amine group reacts. libretexts.org

Primary Amine (at C-3): The primary aliphatic amine at the 3-position is expected to react with nitrous acid to form an unstable alkyldiazonium salt. organic-chemistry.org This intermediate rapidly decomposes, losing nitrogen gas (N₂) to form a carbocation. The carbocation can then undergo various reactions, including nucleophilic attack by water to form an alcohol (3-hydroxy-3-phenylpiperidine) or elimination to yield an alkene. libretexts.orgorganic-chemistry.org This process is known as diazotization.

Secondary Amine (in the ring): The secondary amine of the piperidine ring is expected to react with nitrous acid to form a stable N-nitrosamine derivative (R₂N-N=O). libretexts.org The formation of this yellow, oily compound is a characteristic reaction of secondary amines with nitrous acid. google.com

Modifications of the Piperidine Ring System

Beyond transformations of the amine groups, the carbon skeleton of the piperidine ring itself can be functionalized.

Functionalization of Ring Carbons

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for creating complex analogues. Modern synthetic methods, particularly those employing transition metal catalysis, have enabled site-selective C-H functionalization. nih.govnih.gov

Rhodium-catalyzed reactions involving donor/acceptor carbenes have been shown to be effective for introducing substituents at various positions on the piperidine ring. The regioselectivity of these reactions can be controlled by the choice of the rhodium catalyst and the nature of the protecting group on the ring nitrogen. nih.govnih.gov

C-2 Functionalization: The C-2 position (α to the nitrogen) can be functionalized using specific catalysts like Rh₂(R-TCPTAD)₄ with an N-Boc protecting group or Rh₂(R-TPPTTL)₄ with an N-brosyl protecting group. nih.govnih.gov

C-4 Functionalization: By using different catalysts, such as Rh₂(S-2-Cl-5-BrTPCP)₄, and modifying the N-protecting group, the reaction can be directed to the C-4 position. nih.govnih.gov

C-3 Functionalization: Direct C-H functionalization at the C-3 position is electronically disfavored due to the inductive electron-withdrawing effect of the nitrogen atom. However, 3-substituted analogues can be prepared indirectly through methods like the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive and stereoselective opening of the cyclopropane (B1198618) ring. nih.govd-nb.inforesearchgate.net

Palladium-catalyzed C-H arylation is another strategy that has been used to functionalize piperidine rings, for instance at the C-4 position, by using a directing group attached at the C-3 position. acs.org These advanced methods provide access to a wide range of structurally diverse piperidine derivatives that would be difficult to obtain through traditional synthetic routes. nih.govnih.govacs.org

Table 3: Summary of Ring Carbon Functionalization Strategies

Target Position Method Catalyst/Reagent Example Protecting Group
C-2 Rhodium-catalyzed C-H insertion Rh₂(R-TPPTTL)₄ N-Brosyl (Bs)
C-4 Rhodium-catalyzed C-H insertion Rh₂(S-2-Cl-5-BrTPCP)₄ N-α-oxoarylacetyl
C-3 Indirect via cyclopropanation Rhodium catalyst N-Boc

Selective Reductions and Oxidations within the Piperidine Core

The piperidine core of 3-phenylpiperidine (B1330008) derivatives can undergo selective reduction and oxidation reactions, although the presence of the 3-phenyl and 3-amino substituents significantly influences the outcome of these transformations.

Oxidation:

The oxidation of the piperidine ring in derivatives of 3-phenylpiperidine can lead to the formation of corresponding lactams (piperidin-2-ones) or, under more vigorous conditions, pyridines through aromatization.

One notable example involves the efficient oxidation of an enantiopure piperidine derivative using bromine in acetic acid to generate the corresponding (R)-3,3-dibromo-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one. This intermediate can then be aromatized to the corresponding pyridin-2-one in good yield researchgate.net. While this example does not feature the 3-amino group, it demonstrates a viable pathway for the oxidation of a substituted piperidine ring to a lactam.

Enzymatic approaches have also been explored for the selective oxidation of piperidine precursors. For instance, variants of galactose oxidase have been utilized in multi-enzyme cascades for the conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine organic-chemistry.orgresearchgate.net. This process involves the initial oxidation of an amino alcohol to a cyclic imine, which is then reduced to the desired 3-aminopiperidine organic-chemistry.orgresearchgate.net. This highlights the potential for biocatalytic methods in achieving selective oxidations within the piperidine scaffold.

Furthermore, the dehydrogenation of piperidine derivatives to their corresponding pyridines is a known transformation. Catalytic systems, often employing transition metals, can facilitate this aromatization, though specific examples with the 3-phenyl-3-amino substitution pattern are not extensively documented.

Reduction:

The reduction of the piperidine ring in 3-phenylpiperidine derivatives is less commonly explored than the reduction of the corresponding pyridine (B92270) precursors to form the piperidine ring nih.gov. Catalytic hydrogenation is a standard method for the reduction of pyridines to piperidines, often employing catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts nih.gov. For instance, the reduction of 3-aminopyridine can yield 3-aminopiperidine, although this reaction can be challenging and may produce byproducts google.com.

The reduction of the pre-formed piperidine ring itself is not a typical transformation under standard conditions due to its saturated nature. However, under forcing conditions or with specific catalytic systems, ring-opening or other reductive transformations could potentially occur. It is important to note that in the context of this compound, the phenyl group can also be a site for reduction, creating a competition between the two reducible moieties. The choice of catalyst and reaction conditions would be crucial in achieving selectivity for the reduction of the piperidine core over the phenyl ring.

Table 1: Examples of Oxidation and Reduction Reactions on Piperidine Derivatives

Starting MaterialReagent(s)Product(s)Reaction Type
Enantiopure 1-(2′-hydroxy-1′-phenylethyl)piperidineBr₂, Acetic Acid(R)-3,3-dibromo-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-oneOxidation
N-Cbz-protected L-ornithinolGalactose Oxidase, Imine ReductaseL-3-N-Cbz-aminopiperidineBiocatalytic Oxidation-Reduction
3-AminopyridineCatalytic Hydrogenation3-AminopiperidineReduction (of Pyridine)

Transformations Involving the Phenyl Substituent

The phenyl group of this compound is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring. The substitution pattern is directed by the activating and directing effects of the piperidine ring and the amino group.

A key example of such a transformation is the nitration of the phenyl ring. In a patented process, (S)-3-phenylpiperidine is treated with a nitrating agent to yield (S)-3-(4-nitrophenyl)piperidine. The nitro group is introduced predominantly at the para-position of the phenyl ring. This regioselectivity is consistent with the directing effects of the alkyl substituent (the piperidine ring) on the benzene ring.

Following nitration, the nitro group can be readily reduced to an amino group. The same patent describes the reduction of (S)-3-(4-nitrophenyl)piperidine using a suitable reduction system to afford (S)-3-(4-aminophenyl)piperidine. This two-step process of nitration followed by reduction provides a versatile method for introducing an amino group onto the phenyl ring of 3-phenylpiperidine derivatives.

Table 2: Nitration and Subsequent Reduction of (S)-3-Phenylpiperidine

StepStarting MaterialReagent(s)Product
1. Nitration(S)-3-PhenylpiperidineNitrating Agent (e.g., HNO₃/H₂SO₄)(S)-3-(4-nitrophenyl)piperidine
2. Reduction(S)-3-(4-nitrophenyl)piperidineReduction System (e.g., H₂, Pd/C)(S)-3-(4-aminophenyl)piperidine

Other electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, are also theoretically possible on the phenyl ring of this compound. The specific conditions and regiochemical outcomes of these reactions would depend on the nature of the electrophile and the potential need for protecting groups on the amino functionalities to prevent side reactions.

The phenyl ring can also undergo reduction under certain conditions. Catalytic hydrogenation, for instance, can reduce the aromatic ring to a cyclohexyl ring. However, achieving selectivity for the reduction of the phenyl ring over the piperidine ring, or vice versa, would require careful selection of the catalyst and reaction conditions.

Computational and Theoretical Chemistry Investigations of 3 Phenylpiperidin 3 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various other electronic properties with a high degree of accuracy. For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP and M06-2X, help in understanding their structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

The geometry of piperidine-containing molecules is crucial for their biological activity and physical properties. Quantum mechanics (QM) calculations are frequently used to optimize the geometry of these structures. For instance, geometry optimizations are often initiated in the gas phase at a certain level of theory, such as B3LYP with a 6-31G(d) basis set, and can be further refined using implicit water models and dispersion corrections.

Conformational analysis of the piperidine ring typically reveals a chair conformation as the most stable arrangement. In substituted piperidines, the orientation of the substituents (axial or equatorial) significantly influences the molecule's stability and properties. For example, in 2-methyl-1-phenylpiperidine, the axial conformation of the methyl group is modestly favored. The character of the piperidine nitrogen, whether it is more sp² or sp³ hybridized, also plays a role in determining the conformational preferences.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N1.47
C-C (ring)1.53
C-C (phenyl)1.39
N-H1.01
C-N-C112.0
C-C-C (ring)111.0
C-C-N-C60.0 (gauche)
H-N-C-C180.0 (trans)

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, thus indicating its nucleophilicity or basicity. youtube.com A higher HOMO energy corresponds to a greater tendency to donate electrons. In the context of 3-Phenylpiperidin-3-amine, the HOMO is likely to be localized on the amine group and the phenyl ring, which are the most electron-rich parts of the molecule. The energy of the HOMO is a critical parameter in determining the molecule's reactivity in electrophilic substitution reactions.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons, reflecting its electrophilicity or acidity. youtube.com A lower LUMO energy indicates a greater propensity to accept electrons. For this compound, the LUMO would likely be distributed over the phenyl ring, which can accommodate additional electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: The values in this table are hypothetical and serve to illustrate the concepts, as specific data for this compound was not found.

OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap5.3

This interactive table allows for sorting of the orbital energy values.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the stability of molecules. uni-muenchen.de It transforms the complex molecular wave function into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This analysis provides a quantitative measure of the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de

Table 3: Example of NBO Analysis for Donor-Acceptor Interactions Note: This table presents hypothetical data to demonstrate the output of an NBO analysis for a similar amine-containing molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nσ* (C-C)5.2
LP (1) Nσ* (C-H)2.8
π (C=C)π* (C=C)20.5
σ (C-H)σ* (C-N)1.5

This interactive table can be sorted to identify the most significant stabilizing interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the Molecular Electrostatic Potential (MEP) mapping of this compound. Therefore, a detailed analysis of its reactivity sites based on MEP is not available at this time.

In general, MEP analysis is a valuable computational tool used to visualize the electron density distribution of a molecule. It allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity. An MEP map typically uses a color spectrum to represent the electrostatic potential on the molecule's surface. Regions of negative potential (usually colored red to yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue to green) denote electron-deficient areas, which are prone to nucleophilic attack.

For this compound, one could hypothetically predict that the nitrogen atom of the amine group would be an area of high electron density (a nucleophilic site) due to the lone pair of electrons. The aromatic phenyl ring would also exhibit regions of negative potential above and below the plane of the ring. The hydrogen atoms of the amine and the piperidine ring would likely be areas of positive potential (electrophilic sites). However, without specific computational data, these remain theoretical postulations.

Mulliken Population Analysis and Atomic Charge Distributions

There is currently no publicly available research that has conducted a Mulliken population analysis on this compound. Consequently, a data table of its atomic charge distributions cannot be provided.

Mulliken population analysis is a method in computational chemistry for calculating partial atomic charges. This analysis provides insights into the distribution of electrons among the atoms within a molecule, which influences its chemical behavior and physical properties. It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation, which can sometimes lead to results that are not chemically intuitive. Despite this limitation, it remains a widely used method for charge analysis.

A theoretical Mulliken analysis of this compound would assign specific charge values to each atom. It would be expected that the nitrogen atom would carry a negative partial charge, while the hydrogen atoms bonded to it would have positive partial charges. The carbon atoms of the phenyl ring and the piperidine ring would have varying charge distributions based on their chemical environment.

Global Chemical Reactivity Descriptors

Specific calculations of global chemical reactivity descriptors for this compound are not found in the current body of scientific literature. Therefore, a data table of these descriptors cannot be generated.

Global chemical reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a quantitative measure of a molecule's reactivity and stability. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of chemical hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule ( χ²/2η ).

Without the computed HOMO and LUMO energy values for this compound, these descriptors cannot be calculated. A computational study would be required to determine these values and subsequently derive the global reactivity profile of the molecule.

Applications of 3 Phenylpiperidin 3 Amine As a Synthetic Building Block

Role as a Chiral Building Block in Organic Synthesis

Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of complex target molecules, transferring their stereochemical information to the final product. nih.govambeed.com The 3-phenylpiperidin-3-amine scaffold, with its chiral quaternary carbon at the C3 position, is an exemplary chiral building block. The synthesis of this compound in an enantiomerically pure form is critical for its application in asymmetric synthesis, particularly for producing pharmaceutical agents where a specific stereoisomer is responsible for the desired therapeutic effect.

Methods to obtain enantiopure 3-aminopiperidine derivatives often begin with naturally occurring chiral precursors, such as amino acids like L-glutamic acid or D-lysine. researchgate.netresearchgate.net Asymmetric hydrogenation is another powerful technique, employing chiral catalysts like ruthenium-based Noyori catalysts or rhodium-DuPHOS systems to achieve high enantioselectivity in the reduction of prochiral precursors. nih.gov Once obtained, the chirality of the this compound core is leveraged to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of stereochemically defined products.

Table 1: Examples of Synthetic Strategies for Chiral Piperidine (B6355638) Derivatives

Starting Material Synthetic Approach Key Features
N-protected 3-piperidone Grignard reaction followed by chiral resolution Accesses specific enantiomers of 3-phenylpiperidine (B1330008) derivatives. google.com
L-Glutamic Acid Multi-step conversion Utilizes the inherent chirality of a natural amino acid pool. researchgate.net
Prochiral Enamines Asymmetric Hydrogenation Catalytic method providing high enantiomeric excess (ee). nih.govnih.gov

The presence of the phenyl group at the stereocenter can influence the conformation of the piperidine ring and sterically guide the approach of reagents in subsequent transformations, enhancing diastereoselectivity. This control is crucial in the synthesis of pharmaceuticals where the precise three-dimensional arrangement of atoms is paramount for biological activity.

Scaffold for Complex Molecule Construction

A scaffold in chemical synthesis is a core molecular structure upon which a variety of substituents can be appended to create a library of related compounds. The this compound structure serves as an excellent scaffold due to its conformational rigidity and multiple functionalization points. The secondary amine within the piperidine ring and the primary amine at the C3 position can be selectively protected and derivatized, allowing for controlled, stepwise elaboration into more complex molecules.

This scaffold is particularly prevalent in the synthesis of compounds targeting the central nervous system. For instance, series of 3-aryl piperidine analogs have been prepared and evaluated as potent agonists for dopamine (B1211576) receptors, demonstrating the utility of this core in neuropharmacology. nih.gov The ability to modify the primary amine, the ring nitrogen, and the phenyl group allows for fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and metabolic stability.

Table 2: Functionalization Points of the this compound Scaffold

Position Functional Group Potential Modifications Purpose
N1 Secondary Amine Alkylation, Acylation, Arylation Modulate solubility, lipophilicity, and receptor interactions.
C3 Primary Amine Amide formation, Reductive amination, Sulfonylation Introduce diverse side chains for SAR exploration.

The synthesis of the anticancer drug Niraparib, which features a related chiral piperidine core, underscores the importance of such scaffolds in modern drug discovery. nih.gov The piperidine ring acts as a rigid anchor, positioning key pharmacophoric elements in the correct orientation for optimal interaction with their biological target.

Precursor in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov Cascade reactions (also known as domino reactions) involve a sequence of intramolecular transformations triggered by a single event, rapidly building molecular complexity. nih.govrsc.org

The dual amine functionality of this compound makes it an ideal substrate for both MCRs and cascade reactions. The primary amine can readily form an imine with an aldehyde or ketone, initiating a variety of MCRs.

Ugi Reaction: In a classic Ugi four-component reaction, this compound could react with a carbonyl compound (aldehyde/ketone), an isocyanide, and a carboxylic acid to rapidly generate complex peptide-like structures.

Mannich Reaction: The secondary ring nitrogen can participate as the amine component in a Mannich reaction with an aldehyde and a compound containing an acidic proton.

Groebke-Blackburn-Bienaymé Reaction: This three-component reaction between an aldehyde, an isocyanide, and an amidine-containing heterocycle can be adapted. rug.nl The primary amine of the scaffold could potentially act as the amine component to construct fused heterocyclic systems.

These strategies allow for the efficient construction of diverse and complex molecular libraries based on the this compound core. researchgate.net By combining the scaffold's inherent structural features with the complexity-generating power of MCRs and cascade reactions, chemists can rapidly access novel chemical entities for screening in drug discovery and materials science.

Table 3: Potential Multicomponent Reactions Involving this compound

Reaction Name Components Resulting Structure
Ugi-4CR This compound, Aldehyde, Isocyanide, Carboxylic Acid α-Acylamino-amide derivative
Petasis (Borono-Mannich) This compound, Aldehyde, Boronic Acid Substituted amine derivative

Advanced Research Perspectives: 3 Phenylpiperidin 3 Amine As a Core Scaffold in Chemical Biology and Medicinal Chemistry

Piperidine (B6355638) Core as a Privileged Scaffold in Drug Design

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous feature in a multitude of natural products and synthetic pharmaceuticals. clinmedkaz.orgnih.gov Its prevalence has earned it the designation of a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. painphysicianjournal.com This versatility stems from several key characteristics of the piperidine ring.

The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents in axial and equatorial positions. nih.gov This three-dimensional diversity is crucial for establishing specific interactions with the complex topographies of biological macromolecules such as proteins and nucleic acids. Furthermore, the basic nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions with target binding sites. nih.gov The lipophilic nature of the hydrocarbon portion of the ring also contributes to its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.

The significance of the piperidine scaffold is underscored by its presence in a wide array of approved drugs spanning various therapeutic classes. wikipedia.orgrsc.orgmdpi.comnih.gov These include agents targeting the central nervous system (CNS), such as antipsychotics and antidepressants, as well as cardiovascular drugs, analgesics, and antihistamines. clinmedkaz.orgnih.govnih.gov The successful incorporation of the piperidine motif into such a diverse range of therapeutic agents highlights its favorable pharmacokinetic and pharmacodynamic properties. rsc.org The metabolic stability of the piperidine ring, coupled with the ability to modulate its physicochemical properties through substitution, makes it an attractive building block for drug discovery and development. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Moiety

Drug NameTherapeutic Class
HaloperidolAntipsychotic
DonepezilAlzheimer's Disease
FentanylOpioid Analgesic
LoratadineAntihistamine
MethylphenidateCNS Stimulant
ParoxetineAntidepressant (SSRI)

Structure-Activity Relationship (SAR) Studies for Scaffold Modification and Optimization

While the piperidine core provides a robust foundation, the biological activity and selectivity of its derivatives are critically dependent on the nature and position of substituents on the scaffold. Structure-activity relationship (SAR) studies are therefore indispensable for the modification and optimization of lead compounds based on the 3-phenylpiperidin-3-amine core. These studies systematically explore how changes in the chemical structure of a molecule affect its biological activity, providing crucial insights for rational drug design.

For the this compound scaffold, SAR investigations would typically focus on three key areas: the phenyl ring, the piperidine ring, and the amine group at the 3-position.

Modification of the Phenyl Ring:

Substituents on the phenyl ring can profoundly influence the electronic properties, lipophilicity, and steric bulk of the molecule, thereby affecting its binding affinity and selectivity for a given target. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the piperidine nitrogen and influence hydrogen bonding interactions. Halogen atoms, such as fluorine or chlorine, are often incorporated to enhance metabolic stability and improve binding affinity through halogen bonding. The position of these substituents (ortho, meta, or para) is also critical, as it dictates their spatial orientation relative to the rest of the molecule and their potential interactions with the target.

Modification of the Piperidine Ring:

Modification of the 3-Amine Group:

The primary amine at the 3-position is a key functional group that can be readily modified to explore a wide range of chemical space. Acylation, sulfonylation, or reductive amination can be employed to introduce a variety of substituents that can probe different regions of the target's binding pocket. The length, branching, and polarity of these substituents can all be varied to optimize binding affinity and selectivity. For example, the introduction of a basic amine in an N-alkyl chain could lead to an additional salt-bridge interaction with an acidic residue in the target protein.

Table 2: Hypothetical SAR for this compound Derivatives

ModificationPositionEffect on ActivityRationale
Electron-withdrawing groupPhenyl ring (para-position)Increased potencyEnhanced electronic interactions with target
Small alkyl groupPiperidine nitrogenIncreased lipophilicityImproved membrane permeability
Acyl group3-AmineAltered selectivityIntroduction of new hydrogen bonding interactions
Hydroxyl groupPhenyl ring (meta-position)Increased polarityImproved solubility and potential for new hydrogen bonds

Rational Design of Derivatives for Interaction with Molecular Targets

The insights gained from SAR studies, combined with a structural understanding of the molecular target, form the basis for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. This approach moves beyond random screening and allows for the focused development of compounds with a higher probability of success.

A key aspect of rational design is the identification of a relevant molecular target. Given the structural features of the this compound scaffold, a number of potential targets can be envisaged. For example, the presence of a basic nitrogen and an aromatic ring is a common pharmacophore for ligands of G protein-coupled receptors (GPCRs) and ion channels in the central nervous system. The scaffold also bears resemblance to inhibitors of certain enzymes, such as monoamine oxidases or acetylcholinesterase.

Once a target has been selected, computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding mode of the this compound scaffold within the active site of the target. These in silico methods can help to identify key interactions between the ligand and the protein and can guide the design of new derivatives with enhanced complementarity. For example, if a hydrophobic pocket is identified near the phenyl ring, derivatives with larger, more lipophilic substituents at this position can be designed. Similarly, if a hydrogen bond donor or acceptor is present in the active site, the amine group can be modified to introduce a complementary functional group.

Fragment-based drug discovery (FBDD) and scaffold hopping are other rational design strategies that can be applied to the this compound core. In FBDD, small molecular fragments that bind to the target are identified and then grown or linked together to create more potent ligands. The this compound scaffold could serve as a starting point for fragment elaboration. Scaffold hopping involves replacing the core scaffold with a different chemical entity that maintains the same spatial arrangement of key functional groups. This can be a useful strategy to overcome issues with intellectual property or to improve the pharmacokinetic properties of a lead series.

The iterative cycle of design, synthesis, and biological evaluation is central to the process of rational drug design. Each new derivative provides valuable information that can be used to refine the SAR and to guide the design of the next generation of compounds, ultimately leading to the identification of optimized drug candidates.

Q & A

Q. What are the optimal synthetic routes for 3-Phenylpiperidin-3-amine, and how can reaction conditions be controlled to maximize yield?

Answer: Synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. Key parameters include:

  • Temperature control (e.g., maintaining 0–5°C during exothermic steps to prevent side reactions) .
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity, while ethanol improves solubility of intermediates) .
  • Catalyst optimization (e.g., palladium catalysts for cross-coupling steps).
    Purification via column chromatography or recrystallization ensures >95% purity. Analytical validation using NMR and mass spectrometry is critical .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with aromatic protons (δ 7.2–7.5 ppm) and piperidine NH signals (δ 1.5–2.5 ppm) as key markers .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₁₆N₂: 177.1386) .
  • X-ray crystallography (if crystalline) resolves 3D conformation, critical for studying stereoelectronic effects .

Q. What are the recommended protocols for preliminary pharmacological screening of this compound?

Answer:

  • In vitro assays :
    • Receptor binding : Radioligand displacement assays (e.g., targeting serotonin or dopamine receptors) .
    • Cytotoxicity : MTT assays using HEK-293 or HepG2 cell lines .
  • Physicochemical profiling : Measure logP (octanol-water partition coefficient) to assess bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Answer:

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance metabolic stability .
  • Piperidine ring modifications : Replace methyl groups with bulkier substituents to sterically hinder metabolic degradation .
  • Biological evaluation : Compare IC₅₀ values across derivatives using dose-response curves in target-specific assays (e.g., kinase inhibition) .

Q. How should researchers address contradictory data in the biological activity of this compound across studies?

Answer:

  • Validate assay conditions : Ensure consistent cell lines, buffer pH, and incubation times. For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Cross-reference orthogonal methods : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays yield conflicting results .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Q. What strategies improve the stability of this compound under physiological conditions?

Answer:

  • pH-dependent stability : Test degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using HPLC monitoring .
  • Prodrug design : Mask the amine group with acetyl or carbamate moieties to reduce first-pass metabolism .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Q. How can molecular modeling predict the binding mode of this compound to biological targets?

Answer:

  • Docking simulations : Use software like AutoDock Vina to model interactions with GPCRs or ion channels. Focus on π-π stacking between the phenyl ring and aromatic residues (e.g., Tyr in serotonin receptors) .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability .
  • Free energy calculations : Apply MM-GBSA to estimate binding affinity changes due to structural modifications .

Methodological Considerations

Q. What analytical techniques are essential for detecting impurities in this compound batches?

Answer:

  • HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. UV detection at 254 nm identifies aromatic byproducts .
  • LC-MS/MS : Quantify trace impurities (e.g., unreacted intermediates) with MRM (multiple reaction monitoring) .

Q. How should researchers design experiments to assess the enantiomeric purity of this compound?

Answer:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Compare CD spectra of enantiomers to confirm optical activity .

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